Clindamycin hydrochloride
Clindamycin hydrochloride
See also: Clindamycin Hydrochloride (preferred); Clindamycin (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
21462-39-5
VCID:
VC20743732
InChI:
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1
SMILES:
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl
Molecular Formula:
C18H34Cl2N2O5S
Molecular Weight:
461.4 g/mol
Clindamycin hydrochloride
CAS No.: 21462-39-5
VCID: VC20743732
Molecular Formula: C18H34Cl2N2O5S
Molecular Weight: 461.4 g/mol
* For research use only. Not for human or veterinary use.

Description | See also: Clindamycin Hydrochloride (preferred); Clindamycin (has active moiety). |
---|---|
CAS No. | 21462-39-5 |
Product Name | Clindamycin hydrochloride |
Molecular Formula | C18H34Cl2N2O5S |
Molecular Weight | 461.4 g/mol |
IUPAC Name | (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide;chloride |
Standard InChI | InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1 |
Standard InChIKey | AUODDLQVRAJAJM-XJQDNNTCSA-N |
Isomeric SMILES | CCC[C@@H]1C[C@H]([NH+](C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.[Cl-] |
SMILES | CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Canonical SMILES | CCCC1CC([NH+](C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.[Cl-] |
Related CAS | 18323-44-9 (Parent) |
Synonyms | 7 Chloro 7 deoxylincomycin 7-Chloro-7-deoxylincomycin Chlolincocin Chlorlincocin Cleocin Clindamycin Clindamycin Hydrochloride Clindamycin Monohydrochloride Clindamycin Monohydrochloride, Monohydrate Dalacin C Hydrochloride, Clindamycin Monohydrate Clindamycin Monohydrochloride Monohydrochloride, Clindamycin Monohydrochloride, Monohydrate Clindamycin |
Reference | Lovmar, Martin, and Tanel Tenson. /The Mechanism of Action of Macrolides, Lincosamides and Streptogramin B Reveals the Nascent Peptide Exit Path in the Ribosome./Journal of Molecular Microbiology 330.5 (2003): 1005-014. |
PubChem Compound | 118705388 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume